5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a propyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol, 7-methyl-4-propyl-2H-chromen-2-one, and suitable reagents.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether or an acyl group.
Formation of Chromen-2-one Core: The protected 4-methoxybenzyl alcohol is then reacted with 7-methyl-4-propyl-2H-chromen-2-one under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) at elevated temperatures (e.g., 70°C) for several hours.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyloxycarbonyl Azide: A compound with a similar methoxybenzyl group but different functional groups and applications.
2-(4-Methoxybenzyloxy)pyrimidine-5-boronic Acid: Another compound with a methoxybenzyl group, used in different chemical reactions and applications.
Uniqueness
5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific chromen-2-one core structure and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-4-5-16-12-20(22)25-19-11-14(2)10-18(21(16)19)24-13-15-6-8-17(23-3)9-7-15/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
JWUKAUSNXRFJQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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